![molecular formula C18H20N2O7S B4299249 3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299249.png)
3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid
Overview
Description
3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid, commonly known as NPPB, is a chemical compound that has shown significant potential in scientific research. It is a sulfonamide derivative and is widely used in various biochemical and physiological studies. The compound has gained attention due to its unique properties, which make it an important tool for researchers in understanding various biological processes.
Mechanism of Action
The mechanism of action of NPPB is not fully understood, but it is believed to act as an inhibitor of ion channels, particularly chloride channels. It has been shown to block the ion transport across cell membranes, thus affecting various physiological processes. NPPB has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and physiological effects:
NPPB has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation. Additionally, it has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, thus reducing oxidative stress. NPPB has also been shown to affect the activity of various ion channels, particularly chloride channels, thus affecting various physiological processes.
Advantages and Limitations for Lab Experiments
NPPB has several advantages in lab experiments. It is a highly specific inhibitor of ion channels, particularly chloride channels, and has been shown to be effective in various biological systems. Additionally, it is a stable compound and can be stored for extended periods without degradation. However, NPPB also has some limitations. It can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Future Directions
NPPB has shown significant potential in various scientific research areas, and there are several future directions for its use. One potential area is the study of the effects of NPPB on various ion channels, particularly calcium channels. Additionally, NPPB could be used to study the effects of oxidative stress and inflammation on various biological systems. Finally, NPPB could be used in drug discovery to identify potential targets for the treatment of various diseases.
Conclusion:
In conclusion, NPPB is a sulfonamide derivative that has shown significant potential in scientific research. It is a highly specific inhibitor of ion channels, particularly chloride channels, and has been used to study various biological processes. NPPB has several advantages in lab experiments, including its stability and specificity, but also has some limitations. There are several future directions for the use of NPPB in scientific research, including the study of its effects on various ion channels and in drug discovery.
Scientific Research Applications
NPPB has been widely used in scientific research to study various biological processes. It has shown significant potential in the study of ion channels, particularly in the regulation of chloride channels. The compound has also been used to study the effects of oxidative stress and inflammation on biological systems. Additionally, NPPB has been used to study the role of calcium signaling in various physiological processes.
properties
IUPAC Name |
3-[(4-nitrophenyl)sulfonylamino]-3-(4-propoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-2-11-27-15-7-3-13(4-8-15)17(12-18(21)22)19-28(25,26)16-9-5-14(6-10-16)20(23)24/h3-10,17,19H,2,11-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGDQWCCRCSBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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